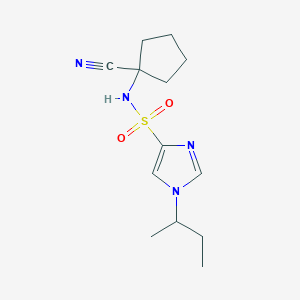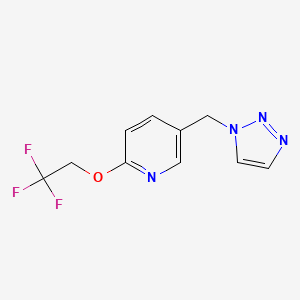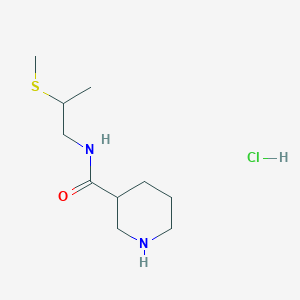
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 increases the production of cGMP, leading to vasodilation and inhibition of cancer cell growth.
Biochemical and physiological effects:
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been found to exhibit various biochemical and physiological effects. It has been shown to decrease blood pressure by relaxing smooth muscle cells in blood vessels. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has several advantages for lab experiments. It is a highly potent and specific activator of sGC, making it a valuable tool for studying the role of cGMP in various cellular processes. However, there are also some limitations to using 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272. One area of interest is its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-inflammatory and anti-oxidative effects. Overall, 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has significant potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the reaction of 1-cyanocyclopentylamine with 1-butan-2-yl imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. It has been found to exhibit vasodilatory effects and has been shown to relax smooth muscle cells in blood vessels, leading to a decrease in blood pressure. 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-11(2)17-8-12(15-10-17)20(18,19)16-13(9-14)6-4-5-7-13/h8,10-11,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRUNDIOPQQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)